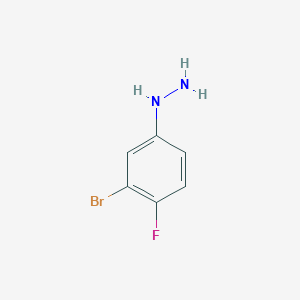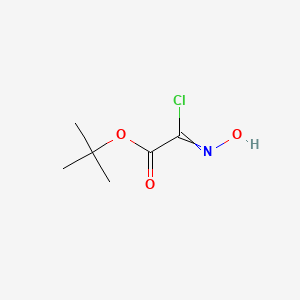
2-Isocyanato-5-(trifluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocianato-5-(trifluorometil)tiofeno es un compuesto químico con la fórmula molecular C6H2F3NOS. Es conocido por su estructura química única, que incluye un grupo isocianato y un grupo trifluorometil unido a un anillo de tiofeno. Este compuesto ha llamado la atención en varios campos de investigación debido a su potencial actividad biológica y aplicaciones en química sintética .
Métodos De Preparación
La síntesis de 2-Isocianato-5-(trifluorometil)tiofeno generalmente implica la reacción de 2-amino-5-(trifluorometil)tiofeno con fosgeno o sus derivados. La reacción generalmente se lleva a cabo en condiciones controladas para garantizar la formación del compuesto isocianato deseado. Los métodos de producción industrial pueden involucrar el uso de técnicas avanzadas como reactores de flujo continuo para optimizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
2-Isocianato-5-(trifluorometil)tiofeno sufre varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo isocianato puede reaccionar con nucleófilos como aminas y alcoholes para formar ureas y carbamatos, respectivamente.
Reacciones de adición: El compuesto puede participar en reacciones de adición con compuestos que contienen átomos de hidrógeno activos.
Polimerización: El grupo isocianato puede sufrir reacciones de polimerización para formar poliuretanos.
Los reactivos comunes utilizados en estas reacciones incluyen aminas, alcoholes y catalizadores como dilaurato de dibutilestaño. Los principales productos formados a partir de estas reacciones incluyen ureas, carbamatos y poliuretanos .
Aplicaciones Científicas De Investigación
2-Isocianato-5-(trifluorometil)tiofeno tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de varios compuestos orgánicos, incluidos fármacos y agroquímicos.
Biología: La potencial actividad biológica del compuesto lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Se investiga por su posible uso en el desarrollo de nuevos agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de polímeros y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Isocianato-5-(trifluorometil)tiofeno implica su reactividad con nucleófilos. El grupo isocianato es altamente electrófilo y puede reaccionar con sitios nucleofílicos en moléculas biológicas, lo que lleva a la formación de enlaces covalentes. Esta reactividad subyace a su potencial actividad biológica y aplicaciones en el desarrollo de fármacos .
Comparación Con Compuestos Similares
2-Isocianato-5-(trifluorometil)tiofeno se puede comparar con otros compuestos de isocianato como:
2-Isocianato-5-metiltiofeno: Estructura similar pero con un grupo metil en lugar de un grupo trifluorometil.
2-Isocianato-5-clorotiofeno: Estructura similar pero con un átomo de cloro en lugar de un grupo trifluorometil.
2-Isocianato-5-bromotiofeno: Estructura similar pero con un átomo de bromo en lugar de un grupo trifluorometil.
La presencia del grupo trifluorometil en 2-Isocianato-5-(trifluorometil)tiofeno imparte propiedades electrónicas únicas, haciéndolo más reactivo y potencialmente más activo biológicamente en comparación con sus análogos .
Propiedades
Fórmula molecular |
C6H2F3NOS |
|---|---|
Peso molecular |
193.15 g/mol |
Nombre IUPAC |
2-isocyanato-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H |
Clave InChI |
RSGHEWNDAKXNAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)N=C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
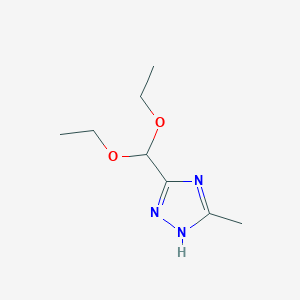
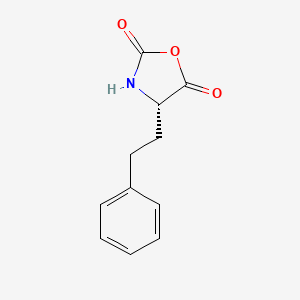


![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
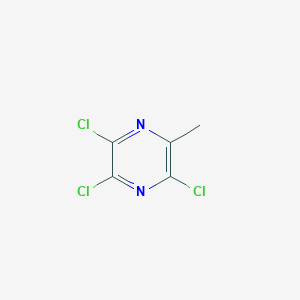
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
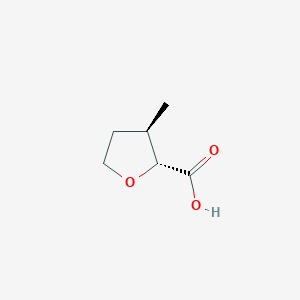
![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)
